2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine
Overview
Description
2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,5-A]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new drugs. The structure of this compound includes a fused ring system with nitrogen atoms, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-methoxy-4,6-dimethylpyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be performed at elevated temperatures with strong oxidizing agents, while reduction reactions often occur at room temperature under inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-A]pyrimidines, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4,6-dimethylimidazo[1,2-A]pyridine
- 2-Methoxy-4,6-dimethylimidazo[1,2-A]pyrimidine
- 2-Methoxy-4,6-dimethylimidazo[1,5-C]pyrimidine
Uniqueness
2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
IUPAC Name |
2-methoxy-4,6-dimethylimidazo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6-4-9(13-3)11-8-5-10-7(2)12(6)8/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNOFBJFEUNSRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CN=C(N12)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50518963 | |
Record name | 2-Methoxy-4,6-dimethylimidazo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50518963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88875-17-6 | |
Record name | 2-Methoxy-4,6-dimethylimidazo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50518963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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